An In-depth Technical Guide to Methyl 6-bromohexanoate
An In-depth Technical Guide to Methyl 6-bromohexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of methyl 6-bromohexanoate (B1238239). The information is intended for researchers, scientists, and professionals in the field of drug development and other chemical sciences, offering a consolidated resource for laboratory applications.
Core Chemical Properties
Methyl 6-bromohexanoate is a clear, colorless to pale yellow liquid. It is a bifunctional molecule containing both a methyl ester and a primary alkyl bromide, making it a versatile reagent in organic synthesis.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₃BrO₂ | [1][2][3] |
| Molecular Weight | 209.08 g/mol | [1][4][3] |
| CAS Number | 14273-90-6 | [1][4][3] |
| Appearance | Clear colorless to pale yellow liquid | [1][2] |
| Boiling Point | 150 °C at 50 mmHg | [1][2] |
| Density | 1.316 g/cm³ | [1][2] |
| Refractive Index | 1.459 | [1][2] |
| Flash Point | 106.8 °C | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of methyl 6-bromohexanoate. The following data has been reported:
| Technique | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 3.58 (s, 3H), 3.51 (t, 2H), 2.29 (t, 2H), 1.78 (pentet, 2H), 1.27-1.62 (m, 4H) | [1] |
| ¹³C NMR | Data available in spectral databases | [5] |
| Infrared (IR) | Data available in spectral databases | [5] |
| Mass Spectrometry (MS) | Data available in spectral databases | [5] |
Synthesis of Methyl 6-bromohexanoate
Two common methods for the synthesis of methyl 6-bromohexanoate are detailed below.
Experimental Protocol 1: Fischer Esterification with Hydrogen Chloride
This method involves the esterification of 6-bromohexanoic acid with methanol (B129727), using hydrogen chloride gas as a catalyst.[1]
Methodology:
-
Dissolve 5.01 g (25.7 mmol) of 6-bromohexanoic acid in 250 mL of methanol in a suitable reaction vessel.
-
Bubble hydrogen chloride gas vigorously through the solution for 2-3 minutes.
-
Stir the reaction mixture at 15-25°C for 3 hours.
-
Upon completion, remove the solvent by concentration under reduced pressure.
-
The resulting product is a yellow oil (4.84 g, 90% yield).
Experimental Protocol 2: Fischer Esterification with Sulfuric Acid
This protocol also utilizes Fischer esterification but employs concentrated sulfuric acid as the catalyst and includes a workup procedure to purify the product.[6]
Methodology:
-
Combine 22 g (0.11 mol) of 6-bromohexanoic acid, 50 mL of methanol, and 3 mL of concentrated sulfuric acid in a 100 mL flask.
-
Reflux the mixture for 3 hours.
-
After reflux, distill off the excess methanol.
-
To the residue, add 100 mL of water and 100 mL of chloroform (B151607).
-
Extract the aqueous layer with several 50 mL portions of chloroform.
-
Combine the organic extracts and wash with 5% sodium bicarbonate solution and then with water.
-
Dry the organic layer over magnesium sulfate.
-
Remove the chloroform by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield methyl 6-bromohexanoate (>90% yield).
Reactivity and Applications
Methyl 6-bromohexanoate is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. It readily undergoes nucleophilic substitution reactions, making it a useful reagent for introducing a six-carbon chain with a terminal methyl ester.
General Workflow for Nucleophilic Substitution
The primary alkyl bromide functionality allows for reaction with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds.
This reactivity makes methyl 6-bromohexanoate a precursor to a variety of downstream products, including other esters, ethers, amines, and isocyanates.[2] It is also utilized in the synthesis of more complex molecules such as liquid crystalline oligopeptides and fluorescent probes for medical imaging.[2]
Safety and Handling
Methyl 6-bromohexanoate is classified as an irritant. It can cause skin irritation, serious eye damage, and respiratory irritation.[5][7][8]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[9]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Inhalation: Move the person to fresh air.
-
In all cases of exposure, seek medical attention if symptoms persist.[8]
-
References
- 1. Methyl 6-bromohexanoate | 14273-90-6 [chemicalbook.com]
- 2. lookchem.com [lookchem.com]
- 3. Synthonix, Inc > 14273-90-6 | Methyl 6-bromohexanoate [synthonix.com]
- 4. scbt.com [scbt.com]
- 5. Methyl 6-Bromohexanoate | C7H13BrO2 | CID 4170292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. 14273-90-6 | 6-bromo-hexanoic acid methyl ester | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 8. Methyl 6-bromohexanoate, 96+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. echemi.com [echemi.com]
